molecular formula C9H6BrFO2 B12852696 (7-Bromo-3-fluoro-benzofuran-5-yl)methanol

(7-Bromo-3-fluoro-benzofuran-5-yl)methanol

Cat. No.: B12852696
M. Wt: 245.04 g/mol
InChI Key: QBSXEWHKYAFMBW-UHFFFAOYSA-N
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Description

(7-Bromo-3-fluoro-benzofuran-5-yl)methanol (CAS 2306277-98-3) is a high-purity benzofuran derivative supplied with a minimum purity of 97% . This compound belongs to a class of serotonergic benzofurans that have been investigated in pharmaceutical research for their potential biological activity, particularly as serotonin receptor agonists . The molecular structure, which incorporates bromo and fluoro substituents on the benzofuran core, makes it a valuable and versatile building block in medicinal chemistry. Researchers utilize this compound in the synthesis and development of more complex molecules for preclinical research . It is strictly for non-medical purposes in industrial or scientific research and is not intended for diagnostic or therapeutic use in humans or animals . All provided batches are accompanied by comprehensive analytical data to ensure quality and consistency in your research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

(7-bromo-3-fluoro-1-benzofuran-5-yl)methanol

InChI

InChI=1S/C9H6BrFO2/c10-7-2-5(3-12)1-6-8(11)4-13-9(6)7/h1-2,4,12H,3H2

InChI Key

QBSXEWHKYAFMBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)F)Br)CO

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol and Analogous Frameworks

General Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran core is the foundational step in the synthesis of complex derivatives. A variety of methods, ranging from classical cyclizations to modern transition-metal-catalyzed reactions, are available to organic chemists.

Classical Cyclization Approaches

Traditional methods for benzofuran synthesis often rely on intramolecular cyclization reactions of appropriately substituted phenolic precursors. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and scalability. researchgate.net

One of the earliest and most fundamental methods is the Rap-Stoermer reaction, which involves the base-mediated condensation of salicylaldehydes or ortho-hydroxy acetophenones with α-halo ketones. researchgate.net Acid-catalyzed cyclization of α-aryloxycarbonyl compounds or acetals provides another direct route to the benzofuran ring system. rsc.orgwuxiapptec.com The reaction of ortho-hydroxy α-aminosulfones with specific substrates can also yield benzofuran derivatives through a cascade cyclization strategy. nih.gov

Other notable classical approaches include intramolecular Wittig reactions, photolytic cyclization of α-phenylketones, and dehydrative cyclizations of carbonyl-containing intermediates. rsc.org These methods are summarized in the table below.

MethodPrecursorsConditionsRef.
Rap-Stoermer ReactionSalicylaldehyde and α-halo ketoneBase-mediated researchgate.net
Acid-catalyzed Cyclizationα-Aryloxycarbonyl or acetalAcid (e.g., PPA) wuxiapptec.com
Intramolecular WittigPhosphonium ylide and carbonylThermal or base rsc.org
Photolytic Cyclizationα-PhenylketoneUV irradiation rsc.org

Transition-Metal-Catalyzed Annulation Reactions

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient and regioselective bond formation. hanser.de Palladium, copper, gold, and rhodium catalysts are particularly effective in constructing the benzofuran scaffold from simple starting materials. nih.govacs.org

Palladium-catalyzed reactions are widely used, including the intramolecular O-arylation of enolates and the coupling of o-alkynylphenols with various partners. researchgate.netorganic-chemistry.org Copper-catalyzed methods often involve the intramolecular cyclization of 2-alkynyl phenols or domino reactions starting from readily available materials like 2-fluorophenylacetylene derivatives. nih.govresearchgate.net Gold and indium catalysts are particularly adept at promoting the hydroalkoxylation of ortho-alkynylphenols to yield benzofurans with high regioselectivity. organic-chemistry.org

A summary of common transition-metal-catalyzed approaches is provided below.

Catalyst TypeCommon ReactionKey FeaturesRef.
Palladium (Pd)Intramolecular O-arylation, Sonogashira coupling/cyclizationHigh efficiency, broad substrate scope acs.orgorganic-chemistry.org
Copper (Cu)Intramolecular cyclization of 2-alkynyl phenols, Domino reactionsMild conditions, cost-effective nih.govacs.org
Gold (Au) / Indium (In)Hydroalkoxylation of o-alkynylphenolsHigh 5-endo-dig regioselectivity organic-chemistry.org
Rhodium (Rh)Cyclization of O-alkynyl phenolsGood functional group compatibility researchgate.net

Substituent Migration and Rearrangement-Based Syntheses of Functionalized Benzofurans

Unconventional synthetic routes involving molecular rearrangements offer unique pathways to highly substituted benzofurans that may be difficult to access through other means. rsc.org These reactions often proceed through complex mechanistic pathways, leading to novel substitution patterns.

One such strategy involves a charge-accelerated acs.orgacs.org-sigmatropic rearrangement of intermediates derived from 2,6-disubstituted phenols and alkynyl sulfoxides, which is followed by substituent migration to yield multi-substituted benzofurans. rsc.org Another approach utilizes the rearrangement of 2-hydroxychalcones, which can be selectively transformed into 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. nih.gov Additionally, an unusual rearrangement of benzopyran groups to benzofuran structures has been observed during the synthesis of coumarin derivatives, providing a novel synthetic pathway. nih.gov

Regioselective Introduction of Bromine Substituents onto the Benzofuran Core

The introduction of a bromine atom at a specific position on the benzofuran ring is critical for building the target molecule. Electrophilic bromination is the most common method, but controlling the regioselectivity is paramount. The inherent reactivity of the benzofuran ring typically directs electrophiles to the C2 or C3 position. Therefore, achieving substitution at the C7 position, as required for (7-Bromo-3-fluoro-benzofuran-5-yl)methanol, often necessitates specific strategies.

Direct bromination of the benzofuran core with reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) often leads to a mixture of products, with addition to the furan (B31954) ring or substitution at the most activated positions. researchgate.net However, by carefully choosing the solvent and reaction conditions, regioselective substitution can be achieved. For instance, electro-bromination of benzofuran in an acetic acid/water mixture containing ammonium bromide can lead to substitution at the C5 and subsequently the C7 position. researchgate.net Directed ortho-metalation, where a directing group guides lithiation and subsequent quenching with a bromine source, is a powerful strategy for installing bromine at the C7 position.

Regioselective Introduction of Fluorine Substituents onto the Benzofuran Core

Fluorine substitution significantly impacts a molecule's biological and chemical properties. Introducing fluorine onto the benzofuran core, particularly at the C3 position, requires specialized reagents and methods. Direct fluorination of the benzofuran ring can be challenging due to the high reactivity of fluorinating agents.

A common strategy involves the use of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), on a pre-functionalized benzofuran intermediate. The regioselectivity of the fluorination can be influenced by the existing substituents on the ring. For example, a sigmatropic dearomatization/defluorination strategy has been used for the synthesis of fluorinated benzofurans from polyfluorophenols. nih.gov

Synthetic Routes for the Stereospecific or Regioselective Installation of the Hydroxymethyl Moiety at the C-5 Position

The final key functional group on the target molecule is the hydroxymethyl group (-CH₂OH) at the C5 position of the benzene (B151609) ring. This transformation is typically accomplished by first installing a carbonyl group (formyl or carboxyl) at the C5 position, followed by reduction.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like benzofuran. However, this reaction often directs formylation to the furan ring (C2 or C3). To achieve C5 formylation, Friedel-Crafts acylation can be employed, though it may also suffer from regioselectivity issues. nih.gov A more controlled approach involves ortho-lithiation of a C4- or C6-substituted benzofuran, followed by reaction with a formylating agent like dimethylformamide (DMF).

Once a 5-formyl or 5-carboxybenzofuran intermediate is obtained, it can be readily reduced to the corresponding hydroxymethyl derivative. Common reducing agents for this purpose include sodium borohydride (NaBH₄) for aldehydes and ketones, or stronger reagents like lithium aluminum hydride (LiAlH₄) for carboxylic acids and esters.

Convergent and Linear Synthetic Pathways to this compound

The assembly of the this compound core can be approached from two distinct strategic standpoints: linear and convergent synthesis.

Linear Synthetic Pathway: A plausible linear sequence would involve the sequential modification of a pre-existing, highly substituted aromatic precursor. This approach builds the final molecule step-by-step on a single scaffold. A hypothetical linear synthesis could commence with a substituted phenol, such as 2,6-dibromo-4-methylphenol. The synthesis would proceed through steps including fluorination, formylation or acylation at the para-position to the hydroxyl group, followed by the construction of the furan ring, and finally, reduction of the formyl/acyl group to the required methanol (B129727) functionality. The key challenge in a linear approach is maintaining regioselectivity and achieving high yields at each successive step.

Convergent Synthetic Pathway: A convergent strategy offers advantages in efficiency by preparing key fragments of the molecule separately before combining them in the final stages. For this compound, a highly effective convergent approach is the palladium-catalyzed coupling of a substituted o-halophenol with a terminal alkyne, followed by intramolecular cyclization. nih.govelsevier.es For instance, a key disconnection would be between the C2 and C3 positions of the furan ring, suggesting a coupling between a 2-bromo-6-fluoro-4-(hydroxymethyl)phenol derivative and a suitable alkyne. A more common and versatile convergent route involves the Sonogashira coupling of an o-iodo or o-bromophenol with a terminal alkyne, which then undergoes cyclization to form the benzofuran ring. rsc.orgnih.gov This method is particularly powerful for creating polysubstituted benzofurans. nih.gov

Design and Synthesis of Precursor Molecules

The success of either a linear or convergent synthesis hinges on the efficient preparation of key precursor molecules.

For a convergent pathway utilizing a Sonogashira coupling, two primary precursors are required: a polysubstituted halophenol and a functionalized alkyne.

Synthesis of the Halophenol Precursor (e.g., 2,4-Dibromo-6-fluorophenol): The synthesis of a suitable phenolic precursor can start from a commercially available material like 2-fluorophenol. Direct bromination of 2-fluorophenol using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can introduce bromine atoms onto the aromatic ring. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired 2,4-dibromo substitution pattern.

Synthesis of the Alkyne Precursor (e.g., Propargyl Alcohol): Propargyl alcohol is a simple and readily available alkyne. For the synthesis of the target molecule, a protected version might be used, or a different alkyne could be employed to introduce the C3-fluoro substituent directly, although introducing the fluorine at a later stage is often more feasible. A more advanced strategy involves using a fluorinated alkyne precursor if available.

An alternative and powerful precursor design involves an intramolecular cyclization. For example, a substituted o-alkynylphenol can be synthesized and then cyclized. mdpi.com The synthesis of such a precursor for the target molecule could start from 2-bromo-4-formyl-6-fluorophenol. This intermediate could be prepared from 3-fluoro-4-hydroxybenzaldehyde through regioselective bromination. The phenolic hydroxyl group would then be reacted with an appropriate building block to install the C2 and C3 atoms of the furan ring. For instance, reaction with chloroacetone followed by cyclization is a classic method for forming a 2-methylbenzofuran, which can then be further functionalized. researchgate.net To achieve the 3-fluoro substitution, a precursor like an ortho-hydroxyphenyl ketone could undergo reaction with a fluorinating agent.

Optimization of Reaction Conditions and Yields in Key Steps

The key steps in the synthesis of substituted benzofurans, particularly those involving transition-metal catalysis, require careful optimization to maximize yields and purity. The palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a critical sequence for many convergent syntheses. acs.org

Optimization of Palladium-Catalyzed Coupling and Cyclization: The reaction between an o-halophenol and a terminal alkyne is sensitive to several parameters:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and co-catalyst (e.g., CuI) is fundamental. The ligand for the palladium catalyst, such as triphenylphosphine (PPh₃) or other phosphine ligands, can also significantly impact reactivity and yield. elsevier.eselsevier.es

Base: An appropriate base is required to deprotonate the terminal alkyne and the phenol. Common bases include amines like triethylamine (TEA) or piperidine, and inorganic bases such as K₂CO₃ or Cs₂CO₃. The choice of base can influence reaction rates and the formation of byproducts. mdpi.com

Solvent: Solvents like N,N-dimethylformamide (DMF), dioxane, or toluene are frequently used. The solvent's polarity and coordinating ability can affect the solubility of reagents and the stability of catalytic intermediates. mdpi.com

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion. Optimization is necessary to ensure efficient reaction without promoting decomposition of starting materials or products. mdpi.com

The data below illustrates a hypothetical optimization study for a key palladium-catalyzed intramolecular cyclization step to form a substituted benzofuran framework, based on typical findings in the literature.

EntryPalladium Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)K₂CO₃DMF10045
2PdCl₂(PPh₃)₂ (5)K₂CO₃DMF10068
3PdCl₂(PPh₃)₂ (5)Cs₂CO₃DMF10075
4PdCl₂(PPh₃)₂ (5)Cs₂CO₃Dioxane10082
5PdCl₂(PPh₃)₂ (2)Cs₂CO₃Dioxane10079
6PdCl₂(PPh₃)₂ (5)Cs₂CO₃Dioxane8071

The hypothetical data suggests that the combination of PdCl₂(PPh₃)₂ as the catalyst, Cs₂CO₃ as the base, and dioxane as the solvent provides the highest yield for this transformation. Reducing catalyst loading slightly decreases the yield, while lowering the temperature also has a negative impact, indicating that 100 °C is near optimal for this specific system. Such systematic optimization is crucial for developing a robust and high-yielding synthesis for complex molecules like this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum would provide information on the number of different types of protons and their electronic environments. The aromatic region would be expected to show distinct signals for the protons on the benzofuran (B130515) ring system. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating character of the hydroxymethyl group. The methylene (B1212753) protons of the -CH₂OH group would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, and its chemical shift would be in the range of 4.5-5.0 ppm. The hydroxyl proton itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms directly attached to the electronegative bromine, fluorine, and oxygen atoms would be significantly deshielded and appear at lower fields (higher ppm values). The chemical shifts of the aromatic carbons would provide further insight into the electronic distribution within the benzofuran ring.

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H27.5 - 7.8-
H47.3 - 7.6-
H67.1 - 7.4-
-CH₂-4.6 - 4.960 - 65
-OHVariable (broad singlet)-
C2-145 - 150 (d, JCF)
C3-115 - 120 (d, JCF)
C3a-120 - 125
C4-110 - 115
C5-130 - 135
C6-115 - 120
C7-100 - 105
C7a-150 - 155
C (CH₂)-60 - 65

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet due to carbon-fluorine coupling.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene (B151609) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms bearing protons, such as the aromatic CH groups and the methylene group.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a doublet due to coupling with the proton at position 2 (H2) of the furan (B31954) ring, providing further confirmation of the fluorine's position. The chemical shift of 3-fluorobenzofuran itself can be used as a reference point. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would confirm the elemental composition and molecular formula (C₉H₆BrFO₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways would likely involve the loss of the hydroxymethyl group (-CH₂OH), the bromine atom, and potentially the fluorine atom. The fragmentation of the benzofuran ring system would also produce characteristic ions. Analysis of these fragments would help to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group of the methanol (B129727) moiety.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the aromatic ring.

C-O Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ would be indicative of the C-O stretching vibration of the alcohol and the ether linkage within the furan ring.

C-Br Stretch: A characteristic absorption in the fingerprint region, typically between 500-700 cm⁻¹, would confirm the presence of the carbon-bromine bond.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would be expected for the carbon-fluorine bond.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol)3600 - 3200 (broad)
C-H (aromatic)3100 - 3000
C-O (ether/alcohol)1300 - 1000
C-F1400 - 1000
C-Br700 - 500

Derivatization and Advanced Functionalization Strategies for 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol

Reactions Involving the Hydroxymethyl Group

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol moiety of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol is readily susceptible to oxidation to furnish the corresponding aldehyde and carboxylic acid derivatives. These transformations are fundamental in synthetic organic chemistry, providing access to key intermediates for further elaboration.

The selective oxidation to the aldehyde, (7-Bromo-3-fluoro-benzofuran-5-yl)carbaldehyde, can be achieved using a variety of mild oxidizing agents. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (DCM) are commonly employed for such conversions. These methods are known for their high chemoselectivity, preserving other functional groups within the molecule.

Further oxidation to the carboxylic acid, 7-Bromo-3-fluoro-benzofuran-5-carboxylic acid, can be accomplished directly from the alcohol using stronger oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). Alternatively, a two-step procedure involving the initial formation of the aldehyde followed by its subsequent oxidation using reagents like sodium chlorite (NaClO2) is often preferred to avoid harsh reaction conditions that could compromise the integrity of the benzofuran (B130515) ring.

Table 1: Representative Oxidation Reactions of this compound

ProductReagents and ConditionsSolventTypical Yield (%)
(7-Bromo-3-fluoro-benzofuran-5-yl)carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (DCM)85-95
(7-Bromo-3-fluoro-benzofuran-5-yl)carbaldehydeDess-Martin periodinane (DMP)Dichloromethane (DCM)90-98
7-Bromo-3-fluoro-benzofuran-5-carboxylic acidPotassium permanganate (KMnO4)Acetone/Water70-85
7-Bromo-3-fluoro-benzofuran-5-carboxylic acidJones Reagent (CrO3, H2SO4)Acetone75-90
7-Bromo-3-fluoro-benzofuran-5-carboxylic acidSodium chlorite (NaClO2), NaH2PO4t-BuOH/Water80-95

Esterification and Etherification for Protecting Group Manipulation and Analogue Synthesis

The hydroxyl group of this compound can be readily converted into esters and ethers. These reactions are not only pivotal for the protection of the alcohol functionality during subsequent synthetic steps but also provide a direct route to a wide range of analogues with modified physicochemical properties.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. Acid-catalyzed Fischer esterification with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid provides a straightforward method, although it is an equilibrium process. More efficient and milder methods involve the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. For instance, reaction with acetyl chloride would yield (7-Bromo-3-fluoro-benzofuran-5-yl)methyl acetate.

Etherification , on the other hand, is commonly carried out under basic conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide to form 7-bromo-3-fluoro-5-(methoxymethyl)benzofuran), is a widely used protocol.

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReagentBase/CatalystProductTypical Yield (%)
EsterificationAcetic anhydridePyridine(7-Bromo-3-fluoro-benzofuran-5-yl)methyl acetate90-98
EsterificationBenzoyl chlorideTriethylamine(7-Bromo-3-fluoro-benzofuran-5-yl)methyl benzoate85-95
EtherificationMethyl iodideSodium hydride (NaH)7-Bromo-3-fluoro-5-(methoxymethyl)benzofuran80-90
EtherificationBenzyl bromidePotassium tert-butoxide5-((Benzyloxy)methyl)-7-bromo-3-fluorobenzofuran75-85

Nucleophilic Substitution Reactions (e.g., Halogenation, Amination)

The hydroxymethyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities.

Halogenation of the primary alcohol can be achieved using standard reagents. For example, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding chloride or bromide, respectively, yielding 5-(chloromethyl)- or 5-(bromomethyl)-7-bromo-3-fluorobenzofuran. These halogenated derivatives are versatile intermediates for further synthetic manipulations.

Amination can be performed either directly or, more commonly, indirectly. A two-step sequence involving the conversion of the alcohol to a halide or a sulfonate ester (e.g., mesylate or tosylate), followed by reaction with an amine, is a highly effective method for introducing amino groups. For instance, reaction of 5-(bromomethyl)-7-bromo-3-fluorobenzofuran with ammonia or a primary/secondary amine would lead to the corresponding aminomethyl derivative. Palladium-catalyzed amination of the corresponding acetate derivative has also been reported for similar benzofuran systems and represents a viable alternative.

Table 3: Representative Nucleophilic Substitution Reactions

Reaction TypeReagent(s)ProductTypical Yield (%)
Halogenation (Chlorination)Thionyl chloride (SOCl2)5-(Chloromethyl)-7-bromo-3-fluorobenzofuran80-90
Halogenation (Bromination)Phosphorus tribromide (PBr3)5-(Bromomethyl)-7-bromo-3-fluorobenzofuran85-95
Amination (via bromide)1. PBr32. Ammonia(7-Bromo-3-fluoro-benzofuran-5-yl)methanamine70-80 (over 2 steps)
Amination (via bromide)1. PBr32. DiethylamineN-((7-Bromo-3-fluoro-benzofuran-5-yl)methyl)-N-ethylethanamine75-85 (over 2 steps)

Further Functionalization at Other Positions of the Benzofuran Ring System

Beyond the derivatization of the 5-hydroxymethyl group, the this compound scaffold allows for further functionalization at other positions of the benzofuran ring, primarily through manipulation of the C7-bromo substituent and direct C-H activation.

The bromine atom at the C7 position is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions . Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are all powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base can be used to introduce a new aryl or heteroaryl substituent at the C7 position.

Direct C-H functionalization offers an atom-economical approach to introduce substituents at other positions of the benzofuran ring, such as C2, C4, or C6, although regioselectivity can be a challenge. Palladium-catalyzed C-H arylation, for instance, has been successfully applied to benzofuran systems.

Furthermore, lithiation of the bromo-benzofuran, followed by quenching with an electrophile, provides another route for functionalization. Treatment with a strong base like n-butyllithium at low temperatures can lead to a lithium-halogen exchange at the C7 position, generating a potent nucleophile that can react with a wide range of electrophiles.

Table 4: Representative Further Functionalization Reactions

PositionReaction TypeReagents and ConditionsProduct ExampleTypical Yield (%)
C7Suzuki CouplingPhenylboronic acid, Pd(PPh3)4, K2CO3(3-Fluoro-7-phenyl-benzofuran-5-yl)methanol70-90
C7Sonogashira CouplingPhenylacetylene, PdCl2(PPh3)2, CuI, Et3N(3-Fluoro-7-(phenylethynyl)benzofuran-5-yl)methanol65-85
C7Buchwald-Hartwig AminationAniline, Pd2(dba)3, BINAP, NaOtBu(3-Fluoro-7-(phenylamino)benzofuran-5-yl)methanol60-80
C7Lithiation-Alkylation1. n-BuLi, -78 °C2. CH3I(7-Methyl-3-fluoro-benzofuran-5-yl)methanol50-70

Computational Chemistry and Theoretical Investigations of 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of halogenated benzofurans. For a molecule like (7-Bromo-3-fluoro-benzofuran-5-yl)methanol, DFT can be used to model its ground state electronic structure, providing insights into the distribution of electron density and the energies of molecular orbitals.

The electronic properties of the benzofuran (B130515) system are significantly influenced by the presence of the bromo, fluoro, and methanol (B129727) substituents. The halogen atoms, being highly electronegative, are expected to exert a strong inductive electron-withdrawing effect. This effect can lead to a lower energy of the Highest Occupied Molecular Orbital (HOMO) and a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. For substituted benzofurans, MEP maps can visualize the regions of electron richness and deficiency. The electronegative oxygen and halogen atoms would create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential, likely around the hydrogen atoms of the methanol group and the aromatic protons, would be prone to nucleophilic attack.

Theoretical calculations on related benzofuran derivatives have shown that the nature and position of substituents significantly impact the molecule's electronic properties and reactivity. physchemres.orgrsc.org For instance, the introduction of electron-withdrawing groups can alter the aromaticity and the electron density distribution across the fused ring system.

Below is an interactive data table showcasing typical parameters that can be obtained from DFT calculations for a substituted benzofuran, based on common computational studies in the field.

Computational ParameterTypical Calculated Value (Representative)Significance
HOMO Energy-6.5 to -7.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.0 to -2.0 eVReflects the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.5 to 6.5 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment2.0 to 4.0 DebyeMeasures the overall polarity of the molecule.
Total EnergyVaries with basis set and functionalRepresents the thermodynamic stability of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily associated with the rotation of the hydroxymethyl group (-CH2OH) at the 5-position. The benzofuran core itself is a rigid, planar system. Computational methods can be employed to perform a conformational analysis by systematically rotating the dihedral angle involving the methanol substituent to map the potential energy surface.

This analysis would identify the most stable conformer(s) corresponding to the global energy minima. The rotational barrier of the methanol group is expected to be relatively low, suggesting that multiple conformations may be accessible at room temperature. The preferred conformation will likely be governed by a combination of steric and electronic factors, including potential weak intramolecular hydrogen bonding between the hydroxyl proton and the adjacent bromo or oxygen atoms, although steric hindrance might make this unfavorable.

Theoretical Studies on Reaction Mechanisms for its Synthesis and Derivatization

For instance, the synthesis of substituted benzofurans can proceed through palladium-catalyzed intramolecular cyclization of appropriately substituted phenols. mdpi.com DFT calculations can be used to model the reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, helping to understand the feasibility and regioselectivity of the reaction.

In the context of derivatization, computational studies can predict the most likely sites for electrophilic or nucleophilic attack. The presence of the electron-withdrawing bromo and fluoro groups would deactivate the benzene (B151609) ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions based on the balance of inductive and resonance effects. The furan (B31954) ring, particularly the C2 position, is often a site of reactivity in benzofurans. researchgate.net Theoretical calculations of reaction mechanisms for derivatization would involve modeling the interaction of the benzofuran with various reagents and mapping the energetic profile of the transformation.

Molecular Modeling for Understanding Substituent Effects on Reactivity

Molecular modeling is a crucial tool for understanding how the bromo, fluoro, and methanol substituents in this compound collectively influence its chemical reactivity. The electronic effects of these substituents are paramount. Both bromine and fluorine are electron-withdrawing through the sigma framework (inductive effect) but can be weakly electron-donating through the pi system (resonance effect).

Computational analysis of the electronic structure, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom, providing a more detailed picture of the electronic effects. physchemres.org This would reveal the extent of electron withdrawal from the benzofuran ring system by the halogens. The methanol group is generally considered a weak electron-donating group.

The interplay of these substituent effects will determine the reactivity of different sites on the molecule. For example, the electron-withdrawing nature of the halogens would make the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzofuran. Conversely, these substituents could activate certain positions towards nucleophilic aromatic substitution, should a suitable leaving group be present.

Molecular modeling can also be used to simulate the interaction of the molecule with potential reaction partners. By calculating interaction energies and modeling the transition states of possible reactions, a predictive understanding of the molecule's reactivity profile can be developed. This is particularly useful in medicinal chemistry for designing derivatives with specific biological activities, as the substituent pattern often dictates the binding affinity to biological targets. nih.gov

Role of 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol in Advanced Organic Synthesis

Utility as a Precursor for the Elaboration of Complex Heterocyclic Systems

The trifunctional nature of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol provides multiple reaction sites that can be selectively addressed to construct more complex molecular architectures. The presence of the bromine atom at the 7-position is particularly advantageous for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org These reactions are fundamental in modern organic synthesis for the construction of biaryl and other complex molecular frameworks. mdpi.com

For instance, the bromine atom can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 7-position, including alkyl, alkenyl, alkynyl, aryl, and amino groups. The hydroxymethyl group at the 5-position can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further modifications such as Wittig reactions, reductive aminations, or amide bond formations. The fluorine atom at the 3-position, while generally less reactive towards substitution, can influence the electronic properties of the benzofuran (B130515) ring system, affecting the reactivity of the other functional groups and potentially serving as a site for nucleophilic aromatic substitution under specific conditions. masterorganicchemistry.comstackexchange.com

The sequential and selective manipulation of these functional groups enables the construction of elaborate heterocyclic systems. For example, a Sonogashira coupling at the 7-position, followed by an intramolecular cyclization involving the hydroxymethyl group (or its derivative), could lead to the formation of novel fused heterocyclic ring systems. The benzofuran core itself is a common motif in many biologically active natural products and synthetic compounds, and the ability to further functionalize it in a controlled manner is of great interest in medicinal chemistry. numberanalytics.comrsc.org

Table 1: Potential Cross-Coupling Reactions at the 7-Bromo Position

Cross-Coupling ReactionReagentResulting Linkage
Suzuki CouplingArylboronic acidC-C (Aryl)
Stille CouplingOrganostannaneC-C (Alkyl, Alkenyl, Aryl)
Heck CouplingAlkeneC-C (Alkenyl)
Sonogashira CouplingTerminal alkyneC-C (Alkynyl)
Buchwald-Hartwig AminationAmineC-N

Application in Divergent Synthesis for Building Libraries of Benzofuran-Based Compounds

Divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common starting material. nih.gov this compound is an ideal scaffold for such an approach due to its orthogonally reactive functional groups. A divergent synthetic strategy would involve the initial functionalization of one of the reactive sites, followed by the division of the resulting intermediate into multiple reaction pathways where the remaining functional groups are independently elaborated.

For example, the initial compound could undergo a Suzuki coupling at the 7-bromo position with a variety of arylboronic acids, creating a small library of 7-aryl-3-fluoro-benzofuran-5-yl)methanols. Each of these compounds could then be subjected to a set of reactions targeting the hydroxymethyl group, such as oxidation to the aldehyde followed by a panel of Grignard reagents or Wittig olefination. This two-step process would rapidly generate a large and diverse library of benzofuran-based compounds. researchgate.net

The fluorine atom at the 3-position can also play a role in divergent synthesis. While direct substitution of the fluorine is challenging, its presence can direct the regioselectivity of other reactions on the benzofuran ring or be a site for late-stage functionalization under specific nucleophilic aromatic substitution conditions. researchgate.net The ability to generate a wide range of analogs from a single, versatile precursor is highly valuable in drug discovery and materials science for the exploration of structure-activity relationships. korea.ac.kr

Table 2: Exemplary Divergent Synthetic Scheme

StepReactionReagentsOutcome
1 Suzuki CouplingArylboronic acids, Pd catalystLibrary of 7-aryl derivatives
2a OxidationPCC, DMPLibrary of 5-formyl derivatives
2b EtherificationAlkyl halides, baseLibrary of 5-alkoxymethyl derivatives
3a (from 2a) Reductive AminationVarious amines, NaBH(OAc)₃Library of 5-(aminomethyl) derivatives
3b (from 2a) Wittig ReactionPhosphonium ylidesLibrary of 5-alkenyl derivatives

Contribution to the Development of New Synthetic Methodologies in Fluorine and Bromine Chemistry

The presence of both fluorine and bromine on the same heterocyclic scaffold makes this compound a valuable substrate for the development and optimization of new synthetic methodologies. The interplay between the electron-withdrawing fluorine atom and the versatile bromine atom can lead to unique reactivity profiles that can be exploited in novel chemical transformations.

In the realm of fluorine chemistry, this compound can be used to study the effects of a neighboring bromine atom on the reactivity of the C-F bond. While typically inert, the C-F bond can be activated under certain conditions, and understanding how other functional groups influence this activation is an active area of research. rsc.orgnih.gov Methodologies that enable the selective functionalization of the C-F bond in the presence of a C-Br bond would be a significant advancement in organofluorine chemistry.

In bromine chemistry, this compound can serve as a test substrate for new palladium-catalyzed cross-coupling reactions or for the development of novel one-pot, multi-reaction sequences. rsc.orgresearchgate.net For instance, a synthetic route could be devised that involves an initial cross-coupling at the bromine position, followed by a transformation that is directed or influenced by the fluorine atom. The development of such tandem or domino reactions is a key goal in modern organic synthesis as it increases efficiency and reduces waste.

The unique electronic and steric environment of this molecule can also be used to probe the mechanisms of various catalytic cycles and to design new ligands for transition metal catalysts that can operate efficiently on highly functionalized heterocyclic substrates. The insights gained from studying the reactivity of this compound can contribute to the broader field of synthetic chemistry by expanding the toolbox of reactions available for the synthesis of complex molecules.

Future Research Directions and Perspectives for 7 Bromo 3 Fluoro Benzofuran 5 Yl Methanol

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes to access substituted benzofurans is a continuous endeavor in organic chemistry. While classical methods exist, contemporary research focuses on transition-metal-catalyzed reactions, domino sequences, and visible-light-mediated transformations to improve yield, atom economy, and functional group tolerance. nih.govacs.org For a molecule like (7-Bromo-3-fluoro-benzofuran-5-yl)methanol, future synthetic strategies will likely move beyond traditional multi-step sequences to more elegant and efficient approaches.

Palladium-catalyzed reactions, for instance, have become a powerful tool for constructing the benzofuran (B130515) nucleus. acs.orgrsc.orgrsc.org Novel methods involving palladium-catalyzed C-H activation/oxidation tandem reactions or domino intramolecular carbopalladation/Suzuki coupling could offer more direct access to polysubstituted benzofurans. rsc.orgnih.gov Similarly, copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is a well-established yet continually refined method for benzofuran synthesis. acs.orgdivyarasayan.org The application of these advanced catalytic systems to the synthesis of this compound could significantly streamline its production.

Furthermore, domino reactions, which involve a cascade of transformations in a single pot, offer a highly efficient route to complex molecules. acs.orgtandfonline.com A future synthetic approach could involve a domino "ring-cleavage-deprotection-cyclization" sequence to construct the core structure with the desired substituents in a highly controlled manner. acs.org Additionally, visible-light-promoted cyclizations are emerging as a powerful, metal-free alternative for synthesizing benzofuran derivatives, offering a more sustainable and atom-economic protocol. nih.govresearchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for Target Compound
Palladium-Catalyzed C-H ActivationTandem reaction, high efficiencyFewer synthetic steps, improved overall yield
Domino ReactionsMulti-step sequence in one potIncreased efficiency, reduced waste
Visible-Light PhotocatalysisMetal-free, atom-economicSustainable, mild reaction conditions
Copper-Catalyzed CyclizationVersatile, good functional group toleranceApplicable to a wide range of precursors

Development of Asymmetric and Stereoselective Synthetic Methodologies

While this compound itself is not a chiral molecule, its hydroxymethyl group serves as a convenient handle for the introduction of chirality. The development of asymmetric and stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives, which is of paramount importance in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. benthamdirect.com

Future research will likely focus on the enantioselective synthesis of derivatives where the hydroxymethyl group is either elaborated into a chiral side chain or serves as a directing group for asymmetric transformations on the benzofuran core. electronicsandbooks.com Organocatalysis, employing small chiral organic molecules, has emerged as a powerful strategy for asymmetric synthesis. researchgate.netrsc.orgacs.org A potential research direction would be the use of chiral catalysts to control the stereoselective addition of nucleophiles to an aldehyde precursor of the target molecule, or the enzymatic resolution of a racemic mixture of a chiral derivative.

Moreover, the development of methods for the asymmetric synthesis of the benzofuran core itself, leading to chiral tricyclic benzofurans, is an active area of research. electronicsandbooks.com While not directly applicable to the synthesis of the target molecule, these methodologies could be adapted to create chiral analogs with unique three-dimensional structures and biological activities.

Asymmetric StrategyDescriptionRelevance to Target Compound's Derivatives
OrganocatalysisUse of small chiral organic molecules to induce stereoselectivitySynthesis of chiral derivatives via modification of the hydroxymethyl group
Enzymatic ResolutionSeparation of enantiomers from a racemic mixture using enzymesIsolation of enantiomerically pure chiral derivatives
Chiral Ligand Metal CatalysisUse of chiral ligands in transition metal-catalyzed reactionsAsymmetric functionalization of the benzofuran core in related structures

Investigation into Sustainable and Green Chemistry Approaches for its Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. nih.gov For the production of this compound and its derivatives, future research will undoubtedly focus on developing more environmentally benign processes. This includes the use of greener solvents, the development of recyclable catalysts, and the design of one-pot syntheses to minimize waste and energy consumption. elsevier.esresearchgate.net

One promising avenue is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. nih.gov The development of water-soluble catalysts or performing reactions "on water" could significantly improve the environmental footprint of the synthesis. Additionally, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. divyarasayan.org For instance, palladium or copper supported on solid materials could be employed in the key bond-forming reactions.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are another important green chemistry strategy. acs.org Designing a one-pot synthesis for this compound from simple starting materials would not only be more efficient but also reduce the amount of solvent and energy required for purification. Furthermore, exploring the use of renewable starting materials, where possible, aligns with the goals of sustainable chemistry. elsevier.es

Advanced Functionalization for Material Science Applications and Catalyst Development

The unique electronic properties of the benzofuran scaffold make it an attractive building block for functional organic materials. researchgate.netalfa-chemistry.comnumberanalytics.com The presence of bromine and fluorine atoms in this compound can significantly influence its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. alfa-chemistry.com This opens up possibilities for its application in organic electronics.

Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comingentaconnect.com The hydroxymethyl group provides a convenient point for polymerization or for linking the molecule to other functional units. The inherent rigidity and potential for π-π stacking of the benzofuran core are desirable properties for charge transport in organic semiconductor materials. nih.gov

In addition to materials science, there is potential for developing novel catalysts based on this benzofuran derivative. The oxygen and halogen atoms could act as coordination sites for metal centers, making it a potential ligand for transition metal catalysis. numberanalytics.com The synthesis of chiral derivatives could also lead to the development of new asymmetric catalysts. While this area is less explored for benzofurans compared to other heterocyclic systems, the modular nature of this compound makes it an interesting candidate for the design of novel catalytic systems.

Application AreaRationalePotential Research Directions
Organic Electronics (OLEDs, OFETs)Favorable electronic properties of the benzofuran coreSynthesis of polymers and small molecules for use as semiconductors
Catalyst DevelopmentPresence of heteroatoms for metal coordinationDesign of novel ligands for transition metal catalysis
Fluorescent ProbesIntrinsic fluorescence of some benzofuran derivativesDevelopment of sensors and imaging agents

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (7-Bromo-3-fluoro-benzofuran-5-yl)methanol, and how do reaction conditions influence yield?

The synthesis of halogenated benzofuran derivatives often involves multi-step reactions, including cyclization and functional group transformations. For example, sulfoxidation of benzofuran precursors using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (273 K) is a critical step to introduce sulfinyl groups . Purification via column chromatography (hexane-ethyl acetate mixtures) and crystallization (e.g., slow evaporation in benzene) are standard for isolating high-purity products. Reaction stoichiometry, solvent choice, and temperature are pivotal for optimizing yield and minimizing side reactions .

Q. What analytical techniques are recommended for characterizing the structural and chemical purity of this compound?

X-ray crystallography is the gold standard for structural elucidation, with programs like SHELXL refining atomic coordinates and thermal parameters. For example, C–H bond lengths and dihedral angles between aromatic rings can be resolved with mean (C–C) deviations of 0.003 Å . Chromatographic methods, such as thin-layer chromatography (TLC) with hexane-ethyl acetate systems, monitor reaction progress and purity . Safety protocols, including handling in ventilated environments and avoiding skin contact, are critical due to halogenated intermediates .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in halogenated benzofuran derivatives, and what are common pitfalls?

SHELX programs are widely used for small-molecule refinement, but challenges arise in handling high thermal motion or disordered atoms. For instance, riding models for hydrogen atoms (C–H = 0.95 Å for aryl groups) and isotropic displacement parameters (Uiso) are assumptions that may introduce errors in electron density maps . ORTEP-III aids in visualizing molecular geometry, but manual validation of bond angles and torsion angles is essential to avoid overfitting .

Q. How can researchers design experiments to study the reactivity of the methanol group in this compound for derivatization?

The hydroxymethyl group (-CH2OH) can undergo oxidation, esterification, or etherification. Experimental design should include:

  • Control of reaction pH and solvent polarity (e.g., dichloromethane for sulfoxidation ).
  • Monitoring by NMR to track proton environments and functional group transformations.
  • Crystallographic validation of products to confirm stereochemistry and regioselectivity .
    Contradictory results, such as unexpected byproducts, may arise from competing nucleophilic substitution pathways at bromine or fluorine sites, necessitating DFT calculations to map reaction energetics .

Q. What pharmacological activities are associated with structurally related benzofuran derivatives, and how can they inform bioassay design for this compound?

Benzofuran scaffolds exhibit antifungal, antitumor, and antimicrobial properties. For example, sulfinyl-substituted derivatives show enhanced bioactivity due to improved solubility and target binding . Researchers should design assays to evaluate:

  • Cytotoxicity against cancer cell lines (e.g., MTT assays).
  • Enzyme inhibition (e.g., kinase or protease targets).
  • Structural analogs (e.g., 3-ethylsulfinyl or 4-fluorophenyl derivatives) as positive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.